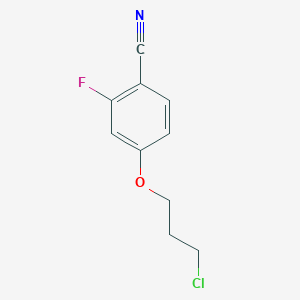

4-(3-Chloropropoxy)-2-fluorobenzonitrile

Descripción general

Descripción

Synthesis Analysis

An efficient multigram two-step synthesis of 4-(ω-chloroalkoxy)phenols has been reported . The synthesis starts from 4-hydroxybenzaldehyde and reagents with the general formula Cl(CH2)nX (X = Cl, n = 2; X = OTs, n = 3) .Molecular Structure Analysis

Spectral analysis and different quantum mechanical studies of four pharmaceutically active compounds including 4′-(3-chloropropoxy)acetanilide have been reported . The simulated IR spectrum of these compounds was compared with experimentally available data .Chemical Reactions Analysis

A study reported that the compound 4′-(3-chloropropoxy)acetanilide was found to interact with graphene and fullerene, forming molecular self-assemblies . These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds with Biological Activities

A study demonstrated the synthesis of novel 4-aminoquinazoline derivatives using 4-(3-Chloropropoxy)-2-fluorobenzonitrile as a precursor. These derivatives exhibited anti-tumor activities, particularly against Bcap-37 cell proliferation, highlighting the compound's role in developing potential anti-cancer agents (Li, 2015).

Investigation of Structural and Electronic Properties

Research into the structural and electronic properties of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, was conducted to understand their enthalpies of formation, vapor pressures, and electronic effects. This study provides insight into the compound's thermodynamic and electronic characteristics, aiding in the design of materials and molecules with specific properties (Ribeiro da Silva et al., 2012).

Development of New Synthetic Methods

Another application involves the development of new synthetic methods for fluorinated aromatic compounds. The research on the synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles, including this compound, by halogen-exchange fluorination, showcases the advancement in fluorination techniques. This work contributes to the broader field of organofluorine chemistry, which is critical for the synthesis of pharmaceuticals and agrochemicals (Suzuki & Kimura, 1991).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target insect odorant binding proteins and acetylcholinesterase .

Mode of Action

Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function .

Pharmacokinetics

A structurally similar compound, n-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibitor .

Result of Action

Similar compounds have been found to exhibit insecticidal activity .

Propiedades

IUPAC Name |

4-(3-chloropropoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVRSCGERNOGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

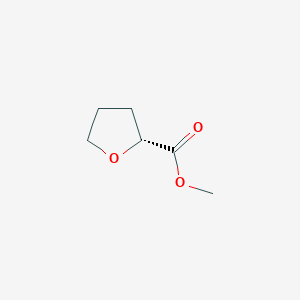

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)

![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)